molecular formula C12H20N4O B1415048 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide CAS No. 1044764-35-3

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide

Cat. No.: B1415048
CAS No.: 1044764-35-3
M. Wt: 236.31 g/mol
InChI Key: JIWWLBLSFDJSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for 3,4-diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide reflects its structural complexity. The parent benzamide scaffold features a benzene ring substituted with two amino groups at positions 3 and 4. The nitrogen atom of the amide group is further substituted with a methyl group and a 2-(dimethylamino)ethyl chain. The molecular formula, C₁₂H₂₀N₄O , corresponds to a molecular weight of 236.31 g/mol .

The nomenclature adheres to IUPAC rules by prioritizing functional groups in the order of decreasing priority: amide > amine > alkyl substituents. The "N-methyl" designation indicates methylation of the amide nitrogen, while the "2-(dimethylamino)ethyl" substituent specifies a two-carbon chain terminating in a dimethylamino group. This precise naming avoids ambiguity in describing branched alkylamine substituents on the benzamide core .

Crystallographic Characterization via X-ray Diffraction

While X-ray crystallographic data for this compound is not explicitly reported in the literature, analogous benzamide derivatives provide insights into methodological approaches. For example, studies on N-(2-(dimethylamino)ethyl)benzamide (C₁₁H₁₆N₂O) reveal monoclinic crystal systems with space group P2₁/c and unit-cell parameters a = 8.23 Å, b = 10.45 Å, c = 12.78 Å, and β = 98.4° . Hydrogen bonding between amide carbonyl oxygen and amine hydrogens typically stabilizes the crystal lattice, a pattern likely conserved in the target compound .

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.35 ± 0.05
b (Å) 10.60 ± 0.05
c (Å) 13.20 ± 0.05
β (°) 97.5 ± 0.3
Z 4

These projections derive from structural analogs, emphasizing the role of hydrogen-bonding networks and π-π stacking interactions in stabilizing crystalline phases .

Conformational Analysis through Computational Modeling

Density functional theory (DFT) calculations predict that this compound adopts low-energy conformers dominated by intramolecular hydrogen bonding. The cis-amide conformation, where the carbonyl oxygen aligns with the N–H group of the 2-(dimethylamino)ethyl chain, is energetically favored by approximately 4.5 kJ/mol over the trans conformation, as observed in related N-alkylbenzamides .

Key Computational Findings:

  • The dimethylaminoethyl side chain exhibits rotational flexibility, with torsional angles (Θ) ranging from 60° to 180° relative to the amide plane.
  • Non-covalent interactions between the aromatic ring’s π-system and the dimethylamino group contribute to conformational stability .
  • Solvent effects polarize the amide group, increasing the dipole moment to 5.2 D in polar solvents like water .

Comparative Structural Features with Benzamide Derivatives

The structural uniqueness of this compound becomes evident when compared to related compounds:

Table 2: Structural Comparison with Benzamide Derivatives

Compound Molecular Formula Substituents Molecular Weight (g/mol)
3,4-Diamino-N,N-diethyl-benzamide C₁₁H₁₇N₃O Diethylamine at amide nitrogen 207.27
4-Amino-N-(2-dimethylaminoethyl)benzamide C₁₁H₁₇N₃O Single amino group at position 4 207.27
N-(2-Dimethylaminoethyl)benzamide C₁₁H₁₆N₂O No aromatic amino groups 192.26
Target Compound C₁₂H₂₀N₄O 3,4-Diamino; methyl and dimethylaminoethyl substituents 236.31

Notable trends include:

  • Amino Group Positioning: The 3,4-diamino substitution enhances hydrogen-bonding capacity compared to mono-amino analogs .
  • Side Chain Complexity: The 2-(dimethylamino)ethyl group introduces steric bulk and basicity absent in simpler N-alkyl derivatives .
  • Electron Density: The electron-rich aromatic ring in the target compound facilitates interactions with electrophilic species, a property less pronounced in non-amino-substituted benzamides .

Properties

IUPAC Name

3,4-diamino-N-[2-(dimethylamino)ethyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(2)6-7-16(3)12(17)9-4-5-10(13)11(14)8-9/h4-5,8H,6-7,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWWLBLSFDJSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Direct Amidation

One common approach involves starting with 3,4-diaminobenzoyl chloride or 3,4-diaminobenzoic acid derivatives, which are reacted with methylamine and N-(2-dimethylaminoethyl)amine derivatives.

Reaction Conditions:

  • Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous solvents like dichloromethane or DMF.
  • Mild temperatures (0–25°C) to prevent overreaction or side products.
  • Catalysis with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

Example Data:

Reaction Step Reagents & Conditions Yield Notes
Amidation of 3,4-diaminobenzoic acid EDC, N,N-dimethylaminoethanol, DMF, 0°C to room temp ~80% High regioselectivity for amino groups

Alkylation of Amino Groups

The introduction of the N-(2-dimethylamino-ethyl) group is achieved via nucleophilic substitution:

  • Reagents: N-(2-chloroethyl)-N,N-dimethylamine or N-(2-bromoethyl)-N,N-dimethylamine.
  • Conditions: Reactions carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures (50–80°C).
  • Outcome: Selective mono-alkylation of amino groups, with control over reaction time to prevent over-alkylation.

Methylation of the Amide Nitrogen

The methylation of the nitrogen atom in the amide is typically performed using methyl iodide or dimethyl sulfate:

  • Reagents: Methyl iodide (MeI) in the presence of a base such as potassium carbonate .
  • Conditions: Reactions performed in acetone or acetonitrile at room temperature.
  • Yields: Usually high (>85%) with minimal side reactions.

Purification and Characterization

Post-synthesis purification often involves:

Representative Data Table for Synthesis Parameters

Step Reagents Solvent Temperature Time Yield Notes
1 3,4-diaminobenzoic acid, EDC, DMAP Dichloromethane 0°C to RT 12h 78% Amide bond formation
2 N-(2-chloroethyl)-N,N-dimethylamine DMF 60°C 8h 82% Alkylation of amino groups
3 Methyl iodide Acetonitrile RT 4h 88% Methylation of nitrogen

Notable Research Findings and Variations

  • Alternative routes involve protecting amino groups with Boc or Fmoc groups, allowing stepwise functionalization and minimizing side reactions.
  • Catalytic methods such as Pd-catalyzed cross-couplings have been explored for introducing aromatic or alkyl substituents with high regioselectivity.
  • Green chemistry approaches employ microwave-assisted synthesis to reduce reaction times and improve yields.

Summary of Key Data

Methodology Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Direct amidation EDC, DMAP Mild, room temperature 75–85% Simplicity Possible overreaction
Alkylation N-(2-chloroethyl)-N,N-dimethylamine Elevated temperature, polar aprotic solvent 80–85% Selectivity Over-alkylation risk
Methylation Methyl iodide Room temperature >85% High efficiency Toxic reagents

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amines.

Scientific Research Applications

Biochemical Applications

Enzyme Inhibition Studies

One of the primary applications of 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide is in the study of enzyme inhibition, particularly concerning neurotransmitter synthesis pathways. Researchers utilize various techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • High-Performance Liquid Chromatography (HPLC)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ultra-Performance Liquid Chromatography (UPLC)

These methods are employed to analyze how the compound interacts with target enzymes. The compound has demonstrated effective inhibition with specific IC50 values, indicating its potency as an enzyme inhibitor.

Potential in Medicinal Chemistry

The compound has been investigated for its role in inhibiting nonenzymatic cross-linking in proteins, which is linked to aging and various diseases. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for further pharmacological studies.

Organic Synthesis Applications

Intermediate in Organic Reactions

Organic chemists have explored the compound as a versatile intermediate for synthesizing complex organic molecules. The synthesis involves reacting this compound with various reagents to create new derivatives. The reactions are monitored through NMR and LC-MS to ensure the desired products are obtained.

Analytical Chemistry Applications

Calibration Standards

Analytical chemists utilize this compound as a calibration standard for instruments like LC-MS and UPLC due to its distinct chemical properties. This application is crucial for ensuring accurate measurements and results in analytical experiments.

Mechanism of Action

The mechanism of action of 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
This compound C₁₂H₂₀N₄O 236.313 3,4-diamino; N-methyl-N-(2-dimethylaminoethyl) High nitrogen content; potential for hydrogen bonding and basicity.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 3-methyl; N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group for metal-catalyzed C–H functionalization.
3,4-Diamino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide C₁₃H₁₂F₃N₃O₂S 331.31 Sulfonamide; 3-trifluoromethyl phenyl Enhanced lipophilicity due to CF₃ group; potential sulfonamide-based biological interactions.
3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide C₁₃H₁₅N₃O₃S 293.34 Sulfonamide; 2-methoxyphenyl Methoxy group may improve solubility; sulfonamide moiety common in antimicrobial agents.
3,4-Diamino-N-(2,6-dimethylphenyl)benzamide (Anticonvulsant analog) C₁₅H₁₇N₃O 267.32 2,6-dimethylphenyl Demonstrated anticonvulsant activity in PTZ-induced seizure models at 30 mg/kg orally.
U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide) C₁₅H₂₂Cl₂N₂O 329.25 3,4-dichloro; cyclohexyl-dimethylamino Synthetic opioid with µ-opioid receptor agonism; structural similarity but distinct pharmacology.

Structural and Functional Analysis

  • Biological Activity: While 3,4-diamino-N-(2,6-dimethylphenyl)benzamide showed anticonvulsant efficacy in rodent models, the target compound’s dimethylaminoethyl side chain may alter blood-brain barrier penetration or target specificity .

Biological Activity

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C13_{13}H20_{20}N4_{4}O
  • Molecular Weight : 236.32 g/mol
  • Structure : The compound features a benzamide backbone with two amino groups at the 3 and 4 positions, a dimethylaminoethyl side chain, and a methyl group attached to the nitrogen atom of the amide.

Synthesis Methods

This compound can be synthesized through various methods, which allow for modifications that create analogs with diverse biological properties. The primary synthetic routes include:

  • Direct Amination : Utilizing appropriate amines and benzoyl chloride under controlled conditions.
  • Boc Protection Method : Employing Boc-protected intermediates followed by deprotection steps.
  • Multi-step Synthesis : Involving several reactions to introduce functional groups sequentially.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, particularly enzymes and receptors. The amino groups can form hydrogen bonds, which are crucial for modulating enzymatic activity or inhibiting specific pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Inhibition of Protein Cross-linking : The compound has been studied for its potential to inhibit nonenzymatic cross-linking in proteins, which is associated with aging and various diseases.
  • Anticancer Activity : Preliminary studies suggest that it may have anticancer properties by inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 .
  • Antimicrobial Effects : It has shown activity against multidrug-resistant strains of bacteria with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of MDA-MB-231 cells with an IC50_{50} value of approximately 0.126 µM. This effect was significantly greater than that observed in non-cancerous MCF10A cells, indicating a selective toxicity towards cancer cells .

Case Study 2: Antimicrobial Activity

A study evaluated the compound's effectiveness against Mycobacterium abscessus and Staphylococcus aureus. The results indicated that it exhibited weak activity but highlighted its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-Amino-N-(2-dimethylamino-ethyl)benzamideC12_{12}H18_{18}N3_{3}OLacks one amino group
4-Amino-N-(2-dimethylamino-ethyl)benzamideC12_{12}H18_{18}N3_{3}OAmino group at position 4
3,4-DiaminobenzamideC7_{7}H9_{9}N3_{3}OSimplified structure
N-MethylbenzamideC8_{8}H10_{10}N1_{1}OOnly contains one amino group

The unique combination of two amino groups along with a dimethylamino side chain in this compound enhances its biological activity compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide, and what methodological challenges arise during purification?

Answer: The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, 3,5-dinitrobenzoic acid derivatives are reacted with ethylenediamine intermediates in methanol or acetonitrile/water mixtures using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) as a coupling agent . Key challenges include:

  • Byproduct formation : Unreacted starting materials or hydrolyzed intermediates may require iterative crystallization (e.g., methanol-hexane-water systems) .
  • Amine protection : The dimethylamino-ethyl group necessitates careful pH control to avoid undesired protonation during coupling .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer: Structural validation relies on:

  • Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.41–7.75 ppm and methyl groups at δ 3.72 ppm) .
  • Mass spectrometry : EI-MS (e.g., m/z 292.07 [M+^+) confirms molecular weight .
  • Elemental analysis : Used to verify C, H, N, and O content within ±0.3% error .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce diastereomer formation in analogs of this compound?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase racemization. Acetonitrile/water mixtures (3:1) balance reactivity and stereochemical integrity .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amine coupling .
  • Chiral resolution : Diastereomers can be separated via preparative HPLC with chiral columns (e.g., Chiralpak IA) .

Q. What methodologies are used to analyze discrepancies between in vitro μ-opioid receptor binding affinity and in vivo analgesic activity?

Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., 3H^3H-DAMGO for μ-opioid receptors) quantify binding affinity (IC50_{50}) .
  • Behavioral studies : Tail-flick or hot-plate tests in murine models assess analgesic efficacy. Discrepancies may arise from metabolic instability or blood-brain barrier penetration issues .

Q. How can researchers assess the compound’s stability under physiological conditions, and what degradation products are observed?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2_2) conditions at 37°C for 24 hours.
  • Analytical tools : LC-MS identifies degradation products (e.g., hydrolyzed benzamide or oxidized dimethylamino groups) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s selectivity for μ- vs. κ-opioid receptors across studies?

Answer:

  • Assay standardization : Ensure consistent receptor preparation methods (e.g., membrane homogenates vs. transfected cells) .
  • Ligand purity : Verify compound integrity via HPLC before testing. Impurities (e.g., cis/trans isomers) may skew selectivity profiles .
  • Statistical validation : Use multivariate analysis to account for batch-to-batch variability in receptor sources .

Methodological Recommendations

Q. What strategies are recommended for synthesizing isotopically labeled analogs for pharmacokinetic studies?

Answer:

  • Deuterium labeling : Incorporate 2H^2H at metabolically stable positions (e.g., aromatic rings) via catalytic deuteration .
  • Radiolabeling : Use 14C^{14}C-labeled ethylenediamine precursors in coupling reactions .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Answer:

  • Docking studies : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with in vitro half-life data .

Ethical and Safety Considerations

Q. What precautions are necessary given the compound’s structural similarity to Schedule I opioids like U-47700?

Answer:

  • Regulatory compliance : Adhere to DEA guidelines for handling μ-opioid agonists (e.g., secure storage, usage logs) .
  • Institutional review : Obtain approval for in vivo studies emphasizing non-therapeutic endpoints (e.g., receptor occupancy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide
Reactant of Route 2
Reactant of Route 2
3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.